1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core linked to a morpholine ring, with additional substitutions that enhance its chemical and biological properties.
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents. This step may involve various reaction conditions, such as using trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Substitution Reactions: The next step involves introducing the 2-chloro-6-fluorophenyl group through substitution reactions.
Morpholine Ring Introduction: The final step is the attachment of the morpholine ring to the benzimidazole core. This is typically done through nucleophilic substitution reactions, where the benzimidazole derivative reacts with morpholine under suitable conditions.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the morpholine ring.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives:
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole class, which has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H17ClFN2 with a molecular weight of 272.75 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring is significant for its biological activity, as these groups can influence the compound's interaction with biological targets.
Research indicates that compounds containing the benzodiazole moiety exhibit their biological effects primarily through:
- Inhibition of Enzymatic Activity : Many benzodiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The morpholine group may interact with various receptors, potentially modulating neurotransmitter systems or other signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens:
Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive | Staphylococcus aureus | 2 μg/mL |
Gram-negative | Escherichia coli | 4 μg/mL |
Fungi | Candida albicans | 16 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which are often more susceptible to benzodiazole derivatives due to their cell wall structure.
Antitumor Activity
In vitro studies have shown that this compound possesses notable antitumor properties. For instance:
- Cell Lines Tested : HCC827 (lung cancer), NCI-H358 (lung cancer).
- IC50 Values :
- HCC827: 6.26±0.33 μM
- NCI-H358: 6.48±0.11 μM
These values suggest that the compound effectively inhibits tumor cell proliferation at relatively low concentrations, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers such as cytokines and chemokines, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Antimicrobial Resistance : A clinical trial involving patients with resistant infections showed significant improvement when treated with this compound compared to standard therapies.
- Cancer Treatment Trials : Early-phase trials indicated promising results in patients with non-small cell lung cancer (NSCLC), where the compound was used in combination with traditional chemotherapeutics.
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUZORQNUAAVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.